molecular formula C16H15N B10842378 3-(3-Methyl-3,4-dihydronaphthalen-2-yl)pyridine

3-(3-Methyl-3,4-dihydronaphthalen-2-yl)pyridine

Cat. No. B10842378
M. Wt: 221.30 g/mol
InChI Key: ARDWAGDGUKXSPH-UHFFFAOYSA-N
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Description

3-(3-Methyl-3,4-dihydronaphthalen-2-yl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 3-methyl-3,4-dihydronaphthalen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-3,4-dihydronaphthalen-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making this method suitable for the synthesis of various substituted pyridines.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents and reaction conditions can be optimized to maximize yield and minimize costs. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-3,4-dihydronaphthalen-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce fully or partially hydrogenated products.

Scientific Research Applications

3-(3-Methyl-3,4-dihydronaphthalen-2-yl)pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(3-methyl-3,4-dihydronaphthalen-2-yl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. Additionally, the dihydronaphthalene moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

3-(3-Methyl-3,4-dihydronaphthalen-2-yl)pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and hydrogenation state, which can influence its chemical reactivity and biological activity.

properties

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

3-(3-methyl-3,4-dihydronaphthalen-2-yl)pyridine

InChI

InChI=1S/C16H15N/c1-12-9-13-5-2-3-6-14(13)10-16(12)15-7-4-8-17-11-15/h2-8,10-12H,9H2,1H3

InChI Key

ARDWAGDGUKXSPH-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2C=C1C3=CN=CC=C3

Origin of Product

United States

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